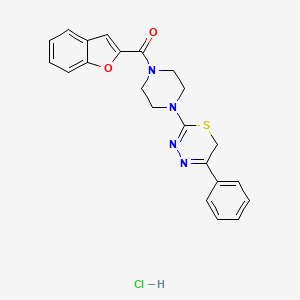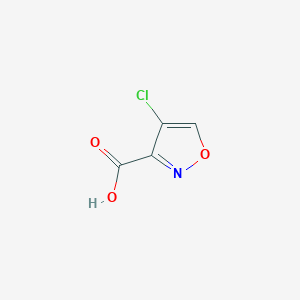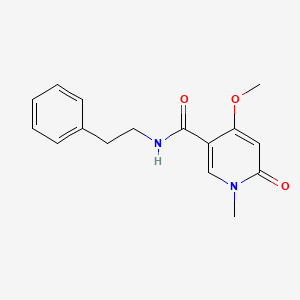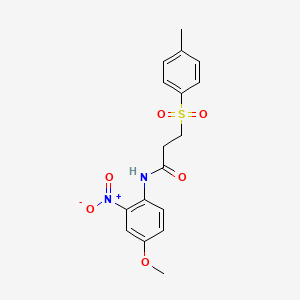
4-(Oxan-4-yloxy)butanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Oxan-4-yloxy)butanoic acid is an organic compound that belongs to the class of carboxylic acids It features a butanoic acid backbone with an oxan-4-yloxy substituent
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Oxan-4-yloxy)butanoic acid can be achieved through several methods. One common approach involves the esterification of butanoic acid with oxan-4-ol (tetrahydropyran-4-ol) under acidic conditions. The reaction typically proceeds as follows:
Esterification Reaction:
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of solid acid catalysts, such as ion-exchange resins, can enhance the reaction rate and reduce the need for corrosive liquid acids.
Analyse Chemischer Reaktionen
Types of Reactions
4-(Oxan-4-yloxy)butanoic acid undergoes various chemical reactions, including:
-
Oxidation
Reagents: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Conditions: Aqueous or acidic medium.
Products: Oxidized derivatives, such as carboxylates or ketones.
-
Reduction
Reagents: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Conditions: Anhydrous ether or tetrahydrofuran (THF).
Products: Reduced derivatives, such as alcohols.
-
Substitution
Reagents: Halogenating agents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).
Conditions: Room temperature or mild heating.
Products: Halogenated derivatives.
Common Reagents and Conditions
The reactions of this compound typically involve common organic reagents and standard laboratory conditions. The choice of reagents and conditions depends on the desired transformation and the functional groups present in the molecule.
Wissenschaftliche Forschungsanwendungen
4-(Oxan-4-yloxy)butanoic acid has several scientific research applications:
-
Chemistry
- Used as a building block in organic synthesis.
- Precursor for the synthesis of more complex molecules.
-
Biology
- Investigated for its potential as a bioactive compound.
- Studied for its interactions with biological macromolecules.
-
Medicine
- Explored for its potential therapeutic properties.
- Evaluated for its role in drug development and delivery.
-
Industry
- Utilized in the production of specialty chemicals.
- Employed in the formulation of advanced materials.
Wirkmechanismus
The mechanism of action of 4-(Oxan-4-yloxy)butanoic acid involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved may include:
-
Enzyme Inhibition
- Inhibits specific enzymes by binding to their active sites.
- Alters the enzyme’s conformation and reduces its catalytic activity.
-
Receptor Binding
- Binds to cell surface or intracellular receptors.
- Modulates signal transduction pathways and cellular responses.
Vergleich Mit ähnlichen Verbindungen
4-(Oxan-4-yloxy)butanoic acid can be compared with other similar compounds, such as:
-
Butanoic Acid Derivatives
- 4-Hydroxybutanoic acid.
- 4-Aminobutanoic acid.
-
Oxan Derivatives
- 4-Oxan-4-ylmethanol.
- 4-Oxan-4-ylamine.
Uniqueness
The uniqueness of this compound lies in its combination of the butanoic acid backbone with the oxan-4-yloxy substituent. This structural feature imparts distinct chemical and physical properties, making it a valuable compound for various applications.
Eigenschaften
IUPAC Name |
4-(oxan-4-yloxy)butanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O4/c10-9(11)2-1-5-13-8-3-6-12-7-4-8/h8H,1-7H2,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCNUCQZUBKJRSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1OCCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-{2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}-3-(phenylsulfanyl)propanamide](/img/structure/B2468503.png)
![6-((5Z)-5-{[5-(4-Acetylphenyl)-2-furyl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-YL)hexanoic acid](/img/structure/B2468506.png)
![2,2-dimethyl-N-[2-(trifluoromethyl)phenyl]propanamide](/img/structure/B2468507.png)

![4-[Methyl(phenyl)carbamoyl]benzoic acid](/img/structure/B2468510.png)


![2-(3-(benzo[d][1,3]dioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(2,4-difluorophenyl)acetamide](/img/new.no-structure.jpg)
![8-[(3-CHLOROPHENYL)METHYL]-3-(3,4-DIMETHYLPHENYL)-1,4,8-TRIAZASPIRO[4.5]DEC-3-EN-2-ONE](/img/structure/B2468518.png)

![ethyl (2E)-2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}-3-(dimethylamino)prop-2-enoate](/img/structure/B2468521.png)

![ethyl 4-(4-fluorophenyl)-2-(2-{[5-(furan-2-yl)-4-oxo-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamido)thiophene-3-carboxylate](/img/structure/B2468525.png)
![2-{[3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl}-N-[(furan-2-yl)methyl]acetamide](/img/structure/B2468526.png)
